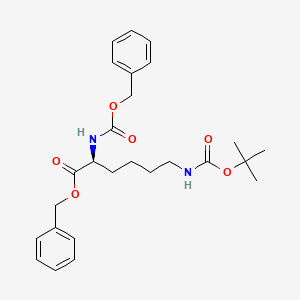

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester

Description

Evolution of Orthogonal Protection Strategies in Amino Acid Chemistry

The development of orthogonal protection strategies in amino acid chemistry emerged from the need to synthesize complex peptides with precise regioselectivity. Early work in solid-phase peptide synthesis (SPPS) by Bruce Merrifield established the foundational use of temporary and permanent protecting groups to sequentially build polypeptide chains. The carbobenzyloxy (Cbz) group, introduced in the 1930s, became a cornerstone for α-amino protection due to its stability under acidic conditions and selective removal via hydrogenolysis. By the 1980s, the tert-butoxycarbonyl (Boc) group gained prominence as a complementary orthogonal protector for ε-amino groups in lysine, leveraging its acid-labile properties.

A critical advancement came with the conceptualization of orthogonality —defined as the ability to remove specific protecting groups without affecting others. This principle enabled simultaneous protection of lysine’s α- and ε-amino groups, as demonstrated in the synthesis of branched peptides and cyclic structures. For example, the Boc group’s cleavage with trifluoroacetic acid (TFA) leaves Cbz intact, while hydrogenolysis of Cbz preserves Boc-protected amines. This duality allowed chemists to navigate multi-step syntheses with precision, avoiding cross-reactivity or premature deprotection.

Table 1: Key Orthogonal Protecting Groups in Lysine Chemistry

| Protecting Group | Cleavage Conditions | Compatibility |

|---|---|---|

| Cbz (Z) | Hydrogenolysis (H₂/Pd) | Stable to acids, bases |

| Boc | Acidolysis (TFA, HCl/dioxane) | Labile to acids |

| Fmoc | Base (piperidine) | Labile to bases |

Theoretical Basis for Dual Protection of Lysine Residues

Lysine’s dual amino groups—α (peptide backbone) and ε (side chain)—require differential protection to prevent undesired side reactions during peptide assembly. The Cbz-Boc dual protection strategy exploits orthogonal reactivity:

- Cbz shields the α-amino group, remaining inert during Boc deprotection with TFA.

- Boc protects the ε-amino group, resisting hydrogenolysis conditions used for Cbz removal.

This approach is rooted in the electronic and steric differences between the two groups. The Boc group’s tert-butyl moiety creates a steric shield around the ε-amino group, while its carbamate linkage is selectively cleaved under mild acidic conditions. In contrast, the benzyl-based Cbz group stabilizes the α-amino group via resonance, requiring harsher reductive conditions for removal. Theoretical studies of charge distribution in protected lysine derivatives further support this design, showing that electron-withdrawing carbamate groups reduce nucleophilicity at both amino sites, minimizing dimerization or oxidation.

Conceptual Frameworks for Selective Amino Group Functionalization

Selective functionalization of lysine’s amino groups relies on hierarchical deprotection sequences. For Nalpha-Cbz-Nepsilon-Boc-L-lysine benzyl ester , the benzyl ester at the carboxyl terminus adds a third orthogonal dimension, removable via saponification or catalytic hydrogenation. The conceptual framework involves:

- Sequential Deprotection :

- Compatibility with Solid-Phase Synthesis :

The benzyl ester’s stability under both acidic (Boc removal) and basic (Fmoc cleavage) conditions makes it ideal for resin-based methodologies.

This strategy aligns with the “orthogonality matrix” concept, where protecting groups are chosen based on mutually exclusive cleavage mechanisms. For example, the benzyl ester’s stability under hydrogenolysis (unlike Cbz) ensures selective carboxylate liberation after amino group modifications.

Structure-Activity Relationship Theories for Protected Lysine Derivatives

The steric and electronic profiles of protecting groups directly influence the reactivity and application of lysine derivatives. In Nalpha-Cbz-Nepsilon-Boc-L-lysine benzyl ester :

- Cbz Group : The benzyloxycarbonyl moiety’s planar structure minimizes steric hindrance at the α-amino group, facilitating efficient coupling in peptide bond formation.

- Boc Group : The bulky tert-butyl group induces conformational rigidity, shielding the ε-amino group from undesired nucleophilic attacks.

- Benzyl Ester : Enhances solubility in organic solvents while preventing carboxylate participation in side reactions.

Studies on analogous systems, such as Nepsilon-trifluoroacetyl-L-lysine, demonstrate that electron-withdrawing protectors (e.g., Cbz, Boc) reduce ε-amine nucleophilicity by >90%, as measured by kinetic acylation assays. This suppression is critical for preventing crosslinking in multi-lysine peptides. Additionally, the benzyl ester’s lipophilicity improves membrane permeability in prodrug applications, though this falls outside therapeutic discussions per the query scope.

Properties

IUPAC Name |

benzyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQCBZHWLOVRHD-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester typically involves the protection of the amino and carboxyl groups of L-lysine. The process begins with the protection of the alpha-amino group using a carbobenzoxy (CBZ) group. Subsequently, the epsilon-amino group is protected with a tert-butoxycarbonyl (Boc) group. The final step involves esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the CBZ and Boc protecting groups under acidic or hydrogenation conditions.

Ester Hydrolysis: Conversion of the benzyl ester to the corresponding carboxylic acid under basic or catalytic conditions.

Substitution Reactions: Introduction of different functional groups at the protected amino sites.

Common Reagents and Conditions

Deprotection: Hydrogenation using palladium on carbon (Pd/C) for CBZ removal; trifluoroacetic acid (TFA) for Boc removal.

Ester Hydrolysis: Sodium hydroxide (NaOH) or catalytic hydrogenation.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Deprotected Lysine Derivatives: L-lysine with free amino groups.

Hydrolyzed Products: L-lysine carboxylic acid derivatives.

Substituted Lysine Derivatives: L-lysine with new functional groups at the amino sites.

Scientific Research Applications

Peptide Synthesis

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is primarily utilized as a building block in peptide synthesis. The protective groups it contains are critical for:

- Selective Deprotection : The Boc group can be removed under acidic conditions, while the CBZ group can be cleaved under milder hydrogenation conditions. This allows chemists to control the formation of peptide bonds precisely, minimizing unwanted side reactions that could occur at the amino or carboxyl ends of lysine residues.

- Formation of Peptide Bonds : The compound facilitates the coupling of various amino acids to form peptides, which are essential for numerous biological functions and therapeutic applications. Its derivatives are particularly valuable in synthesizing biologically active peptides and proteins.

Drug Development

While this compound itself does not exhibit significant biological activity, it serves as an important intermediate in the development of peptide-based therapeutics. Some applications include:

- Designing Peptide Therapeutics : Researchers utilize this compound to design peptides that target specific biological pathways, which can lead to novel treatments for diseases.

- Synthesis of Bioactive Compounds : The compound's derivatives can be modified to enhance their pharmacological properties, making them suitable candidates for drug development.

Combinatorial Chemistry

This compound plays a role in combinatorial chemistry, particularly in the creation of diverse libraries of compounds:

- Library Generation : It can be used to synthesize libraries of peptidomimetic compounds that may have therapeutic potential. This approach enables the rapid screening of numerous compounds to identify lead candidates for drug development .

- Thioether Libraries : The compound's reactivity allows for the formation of aminothioether libraries through solid-phase synthesis techniques. These libraries can be further modified to yield a wide range of derivatives useful in drug discovery .

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. By temporarily blocking reactive sites on the lysine molecule, it allows for selective reactions to occur at other positions. This selective protection and deprotection enable the stepwise construction of complex peptides and proteins.

Comparison with Similar Compounds

Ester Group Variation: Benzyl vs. Methyl Ester

- Nε-CBZ-Nα-Boc-L-lysine methyl ester (): Structural Difference: Methyl ester replaces the benzyl ester. Synthesis: Prepared via Mitsunobu reaction (DEAD/Ph₃P) in THF/MeOH at 0°C → room temperature, yielding a colorless oil quantitatively . Key Contrast: Methyl esters are less stable under basic conditions and require milder deprotection (e.g., saponification) compared to benzyl esters, which need hydrogenolysis. Benzyl esters are preferred for orthogonal protection strategies in complex peptide assemblies .

Boc/CBZ Positioning and Functionalization

- tBuO3-NTA-CBZ (): Structural Difference: Incorporates bis-tert-butoxycarbonylmethyl groups and a tert-butyl ester. Synthesis: Reacts Nε-CBZ-L-lysine-tert-butyl ester with tert-butyl bromoacetate in DMF at 70°C, followed by citric acid/NaHCO₃ workup . Key Contrast: The tert-butyl ester offers enhanced acid stability but requires harsh acidic conditions (e.g., TFA) for deprotection. This contrasts with the benzyl ester’s compatibility with hydrogenolytic cleavage, enabling sequential deprotection in multi-step syntheses .

Amino Acid Backbone Modifications

- (S)-(-)-N-Boc-Proline benzyl ester and (S)-N-Boc-Tryptophan benzyl ester ():

- Structural Difference : Proline and tryptophan backbones instead of lysine.

- Deprotection : Both use ceric ammonium nitrate (CAN) in MeCN under reflux (2–8 hours), achieving >90% yield. Lysine derivatives with benzyl esters may require similar CAN-mediated deprotection, but reaction times vary with steric and electronic effects of side chains .

Hydroxyl Group Substitution

- (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester (): Structural Difference: Hydroxyl group replaces the carboxylate ester. Implications: The hydroxyl group enhances hydrophilicity, altering solubility and reactivity. This derivative is suited for conjugations (e.g., glycosylation) rather than peptide chain elongation, unlike the target compound’s ester functionality .

Table 1: Key Properties of Comparable Compounds

Critical Discussion of Orthogonal Protection

The target compound’s benzyl ester and CBZ/Boc groups enable a hierarchy of deprotection:

Boc Removal : Mild acidic conditions (e.g., HCl/dioxane) cleave Boc without affecting CBZ or the benzyl ester.

CBZ Removal: Hydrogenolysis (H₂/Pd-C) or CAN selectively removes CBZ, leaving the benzyl ester intact.

Benzyl Ester Cleavage: Final deprotection via hydrogenolysis or strong acids (HBr/AcOH) .

In contrast, methyl esters lack compatibility with strong acids, and tert-butyl esters necessitate harsh deprotection, limiting their utility in sequential strategies.

Biological Activity

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester, also known as N-alpha-carbobenzyloxy-N-epsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester, is a synthetic derivative of the amino acid L-lysine. It features a complex structure with multiple protective groups, specifically the carbobenzyloxy (CBZ) and tert-butoxycarbonyl (Boc) groups. This compound is primarily utilized in peptide synthesis due to its ability to selectively protect amino and carboxyl functionalities, thereby facilitating controlled reactions during peptide bond formation.

- Molecular Formula : C26H34N2O6

- Molecular Weight : 478.56 g/mol

- CAS Number : 2389-45-9

Structure and Reactivity

The reactivity of this compound is significantly influenced by its protective groups. The Boc group can be removed under acidic conditions, while the CBZ group can be removed using milder hydrogenation techniques. This selective deprotection allows for the tailored synthesis of various peptides and proteins.

Biological Activity

Despite its utility in peptide synthesis, this compound does not exhibit significant biological activity on its own. However, it serves as an important intermediate in the synthesis of biologically active peptides and proteins, which may have therapeutic applications.

Applications in Peptide Synthesis

- Peptide Bond Formation : The compound is crucial for forming peptide bonds while preventing unwanted side reactions.

- Intermediate for Drug Development : Its derivatives may be used in designing peptide-based therapeutics targeting specific biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyloxycarbonyl-N'-Boc-L-lysine | Contains similar protecting groups | Used for similar applications but may lack specificity |

| N-alpha-Boc-N-epsilon-Cbz-L-lysine | Similar protective groups | Often used in more straightforward peptide syntheses |

| N-alpha-Boc-N-epsilon-(benzyloxycarbonyl)-L-lysine | Benzyloxycarbonyl instead of CBZ | Provides different reactivity patterns |

Synthesis and Evaluation Studies

Recent studies have highlighted the synthesis of various amino acid derivatives involving this compound as a precursor. For instance, research has demonstrated that this compound can be effectively utilized in solid-phase peptide synthesis (SPPS), leading to the production of peptides with enhanced biological activity compared to their precursors.

- Study on Antimicrobial Activity : A study evaluated several lysine derivatives for antimicrobial properties, revealing that certain derivatives synthesized from Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Peptide Therapeutics Development : Another research project focused on developing peptide-based therapeutics using derivatives of this compound. The study indicated promising results in targeting specific receptors involved in disease pathways .

- Comparison with Other Amino Acid Derivatives : In comparative evaluations, derivatives of Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine were found to possess superior properties over other similar compounds, particularly in terms of stability and reactivity during synthesis .

Q & A

Basic: What are the key synthetic strategies for preparing Nalpha-CBZ-Nepsilon-Boc-L-lysine benzyl ester, and how do protection schemes influence reaction efficiency?

The synthesis typically involves sequential protection of the alpha-amino (Nα) and epsilon-amino (Nε) groups of L-lysine. The Nα-amino group is protected first using benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., NaHCO₃ or NaOH), forming the Cbz-protected intermediate. The Nε-amino group is then protected with di-tert-butyl dicarbonate (Boc₂O) in a tert-butanol/water mixture with a base like K₂CO₃ . Finally, the carboxylic acid group is esterified with benzyl alcohol using a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) .

Methodological Insight : Ensure strict pH control during Cbz protection to avoid over-alkylation. Boc protection requires anhydrous conditions to prevent premature deprotection.

Basic: Why are multiple orthogonal protecting groups (Cbz, Boc, benzyl ester) employed in this compound, and how do they facilitate peptide synthesis?

Orthogonal protection enables selective deprotection during stepwise peptide elongation. The Cbz group (Nα) is stable under acidic conditions but removable via hydrogenolysis (H₂/Pd-C). The Boc group (Nε) is acid-labile (e.g., TFA) but stable under hydrogenolysis, while the benzyl ester is cleaved by hydrogenolysis or strong acids . This setup allows sequential deprotection: Boc can be removed without affecting Cbz, enabling selective coupling at the Nε position in branched peptides .

Advanced: How can researchers optimize the selective removal of the Boc group without compromising the Cbz or benzyl ester protections?

Ceric ammonium nitrate (CAN) in acetonitrile selectively cleaves Boc groups under mild reflux (2–8 hours) without attacking Cbz or benzyl esters. For example, CAN (0.2 equiv) in MeCN at 80°C removes Boc in 90–93% yield while preserving other groups . Alternatively, TFA in dichloromethane (0.5–2 hours) can deprotect Boc, but prolonged exposure risks benzyl ester hydrolysis. Validate selectivity via LC-MS or ¹H NMR monitoring .

Advanced: What analytical techniques are critical for confirming the structural integrity and purity of this compound, particularly regarding stereochemical fidelity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of protections. Key signals include:

- Cbz: Aromatic protons at δ 7.2–7.4 ppm.

- Boc: tert-butyl singlet at δ 1.4 ppm.

- Benzyl ester: CH₂Ph protons at δ 5.1–5.3 ppm .

- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) coupled with ESI-MS detects impurities (e.g., deprotected intermediates) and verifies molecular weight .

- Optical Rotation : Measure [α]D²⁵ to confirm retention of L-lysine stereochemistry, as racemization may occur during esterification .

Advanced: How can researchers mitigate side reactions during benzyl ester deprotection, and what alternatives exist for acid-sensitive peptides?

Hydrogenolysis (H₂/Pd-C) is standard but may reduce disulfide bonds or cause aggregation. For acid-sensitive sequences, use:

- Photocleavage : UV light (254 nm) with nitrobenzyl-based linkers.

- Enzymatic Cleavage : Lipases or esterases (e.g., pig liver esterase) selectively hydrolyze benzyl esters under physiological conditions .

Caution : Pd-C can adsorb peptides; filter promptly post-reaction and use scavengers (e.g., thiophene) to prevent metal leaching .

Advanced: What strategies address low coupling efficiency when using Nalpha-CBZ-Nepsilon-Boc-L-lysine benzyl ester in solid-phase peptide synthesis (SPPS)?

- Activation Reagents : Use HBTU/HOBt or Oxyma Pure with DIC for efficient amide bond formation, minimizing racemization.

- Side-Chain Protection : Ensure Boc on Nε is retained during Nα deprotection (e.g., use 20% piperidine in DMF for Fmoc removal in Fmoc-SPPS).

- Solvent Optimization : High-dielectric solvents like DMF or NMP improve solubility of protected intermediates .

Advanced: How do conflicting literature reports on deprotection conditions inform reaction design?

Contradictions arise in Boc removal: CAN is selective but requires stoichiometric optimization, while TFA risks ester cleavage. Validate conditions using small-scale trials (10–50 mg) with LC-MS tracking. For example, reports 93% Boc deprotection with CAN, whereas uses H₂/Pd-C for benzyl groups, highlighting the need for orthogonal validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.